molecular formula C15H11Cl2NO3 B11982196 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide CAS No. 301306-99-0

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B11982196
CAS No.: 301306-99-0
M. Wt: 324.2 g/mol
InChI Key: NWLIRTODYXHMOA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as enzyme inhibition and anticancer properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide apart is its combined structural features of both the benzodioxin and benzamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

301306-99-0

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

2,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

InChI

InChI=1S/C15H11Cl2NO3/c16-9-1-3-11(12(17)7-9)15(19)18-10-2-4-13-14(8-10)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)

InChI Key

NWLIRTODYXHMOA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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